1-Chloro-2-(3-chloropropyl)-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-3-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(3-chloropropyl)-3-ethylbenzene can be synthesized through several methods. One common method involves the alkylation of 1-chloro-3-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons with the removal of chlorine atoms.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-ethylbenzene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl and 3-chloropropyl groups can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)benzene
- 1-Chloro-3-ethylbenzene
- 1-Chloro-2-(2-chloroethyl)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-3-ethylbenzene is unique due to the presence of both a 3-chloropropyl group and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14Cl2 |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
GVOPHOLLJPNCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.